Methyl benzo[d]oxazole-4-carboxylate
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Overview
Description
Methyl benzo[d]oxazole-4-carboxylate is a heterocyclic compound that belongs to the oxazole family. It features a benzene ring fused to an oxazole ring, with a carboxylate group attached at the 4-position. This compound is of significant interest due to its diverse applications in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl benzo[d]oxazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminophenol with diethyl oxalate, followed by cyclization and esterification. The reaction conditions often include the use of a base such as sodium ethoxide and heating under reflux .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Methyl benzo[d]oxazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield different functionalized oxazole compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as acidic or basic environments.
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, which can be further utilized in the synthesis of pharmaceuticals and other organic compounds .
Scientific Research Applications
Methyl benzo[d]oxazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: It is utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of methyl benzo[d]oxazole-4-carboxylate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include inhibition of key metabolic enzymes, leading to therapeutic effects such as reduced inflammation or bacterial growth .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: Similar structure but lacks the carboxylate group.
Isoxazole: Contains an oxygen and nitrogen atom in a five-membered ring but with different positioning.
Thiazole: Similar heterocyclic compound with sulfur instead of oxygen.
Uniqueness
Methyl benzo[d]oxazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the carboxylate group at the 4-position enhances its solubility and allows for further functionalization, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
methyl 1,3-benzoxazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c1-12-9(11)6-3-2-4-7-8(6)10-5-13-7/h2-5H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYHIHNFBMYROIE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CC=C1)OC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70562226 |
Source
|
Record name | Methyl 1,3-benzoxazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70562226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128156-54-7 |
Source
|
Record name | Methyl 1,3-benzoxazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70562226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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